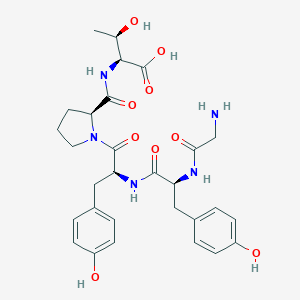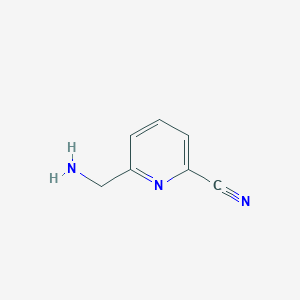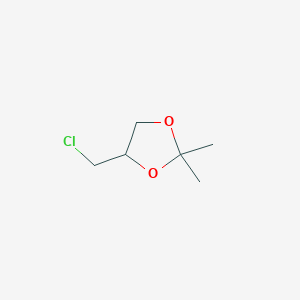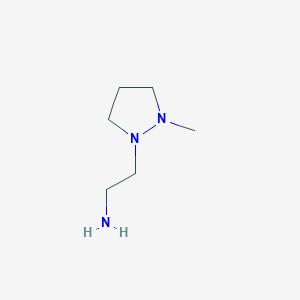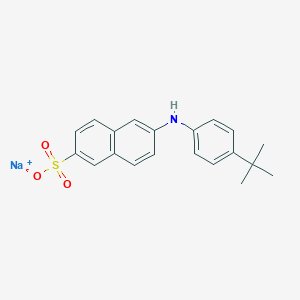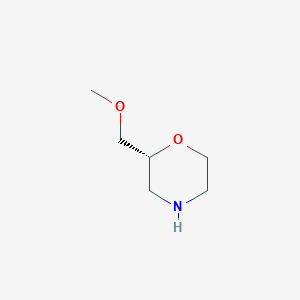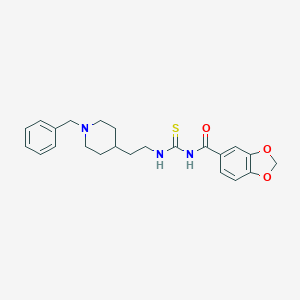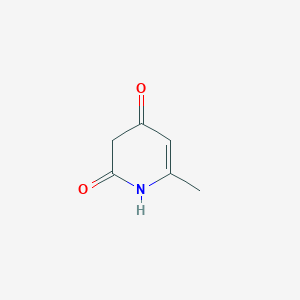
6-Methylpyridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylpyridine-2,4(1H,3H)-dione, also known as 6-methyl-2,4-pyridinedione or 6-methyl-2,4-pyridinedicarboxylic acid, is a heterocyclic organic compound with the chemical formula C7H5NO2. It is widely used in scientific research as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 6-methylpyridine-2,4(1H,3H)-dione is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes, such as dihydroorotate dehydrogenase and inosine monophosphate dehydrogenase. These enzymes are involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Efectos Bioquímicos Y Fisiológicos
6-Methylpyridine-2,4(1H,3H)-dione has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. It has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-methylpyridine-2,4(1H,3H)-dione in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 6-methylpyridine-2,4(1H,3H)-dione. One direction is the synthesis of novel derivatives with improved biological activity and selectivity. Another direction is the investigation of its potential use in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, the development of new synthesis methods and the optimization of existing methods may improve the yield and efficiency of the synthesis of 6-methylpyridine-2,4(1H,3H)-dione.
Métodos De Síntesis
The synthesis of 6-methylpyridine-2,4(1H,3H)-dione can be achieved through various methods. One of the most common methods is the oxidation of 6-methyl-2-pyridinemethanol using potassium permanganate. Another method involves the reaction of 6-methyl-2-pyridinecarboxylic acid with phosphorus oxychloride followed by hydrolysis. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reagent ratio.
Aplicaciones Científicas De Investigación
6-Methylpyridine-2,4(1H,3H)-dione is widely used in scientific research as a building block for the synthesis of various organic compounds. It can be used as a precursor for the synthesis of pyridine-2,4-dicarboxylic acid derivatives, which have been reported to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It can also be used as a starting material for the synthesis of pyridine-2,4-dicarboxamide derivatives, which have been reported to exhibit anti-tuberculosis and anti-microbial activities.
Propiedades
Número CAS |
157033-88-0 |
|---|---|
Nombre del producto |
6-Methylpyridine-2,4(1H,3H)-dione |
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
6-methyl-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2H,3H2,1H3,(H,7,9) |
Clave InChI |
OJHDKKODJFEBGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CC(=O)N1 |
SMILES canónico |
CC1=CC(=O)CC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



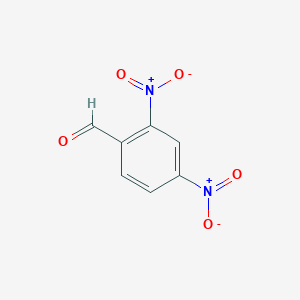
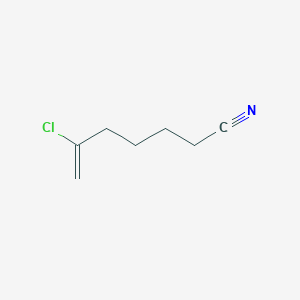
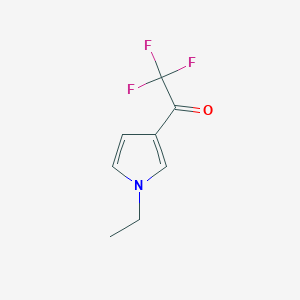
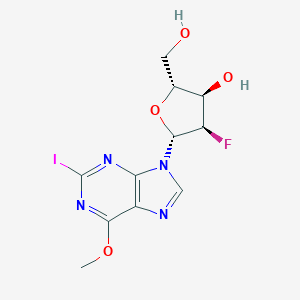
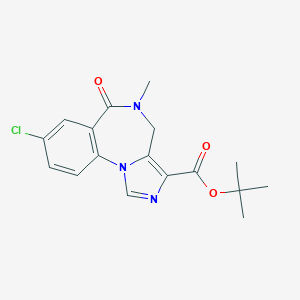
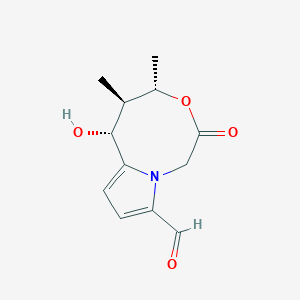
![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)
